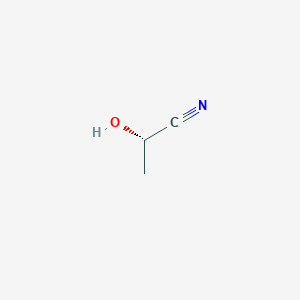![molecular formula C9H6N2OS B13365365 5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B13365365.png)
5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile is a heterocyclic compound with a unique structure that includes a thieno[3,2-c]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a thieno[3,2-c]pyridine derivative with a nitrile group. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions to those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thioether.
Applications De Recherche Scientifique
5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: The compound may be used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action for 5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile involves its interaction with specific molecular targets. In antifungal applications, it is believed to inhibit key enzymes in the fungal cell wall synthesis pathway, leading to cell death. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylic acid methyl ester
- Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Uniqueness
5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group. This makes it particularly versatile for further chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C9H6N2OS |
|---|---|
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
5-methyl-4-oxothieno[3,2-c]pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H6N2OS/c1-11-3-2-8-7(9(11)12)4-6(5-10)13-8/h2-4H,1H3 |
Clé InChI |
ISMSBIOUZGYMFZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C(C1=O)C=C(S2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365290.png)


![N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}butanamide](/img/structure/B13365313.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-methoxy-5-methylphenyl)-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B13365314.png)
![Methyl 2-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13365317.png)


![3-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13365330.png)




![1-[4-(difluoromethoxy)phenyl]-N-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365351.png)
